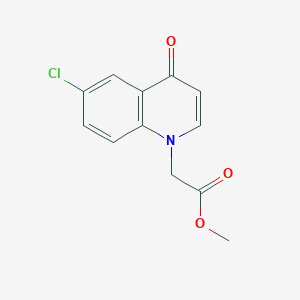
methyl (6-chloro-4-oxoquinolin-1(4H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (6-chloro-4-oxoquinolin-1(4H)-yl)acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A series of novel 2-chloroquinolin-3-yl ester derivatives were synthesized, with a focus on their crystal structure and ABTS radical-scavenging activity, alongside antimicrobial activities. Among these compounds, certain derivatives showed significant activity against various bacterial and fungal species, highlighting their potential in developing new antimicrobial agents (Tabassum et al., 2014).
- Another study detailed the synthesis of N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones, showcasing a novel approach to creating compounds with potential biological applications (Saeed et al., 2014).
Antioxidant and Anti-diabetic Agents
- Research on novel chloroquinoline derivatives demonstrated their antioxidant activity, which could potentially reduce high glucose levels in the human body, indicating their possible use as anti-diabetic agents. These findings were supported by molecular docking studies that provided insights into the mechanism of action of these compounds (Murugavel et al., 2017).
Antimalarial Activity
- A study focusing on the synthesis of (S)-methyl-(7-chloroquinolin-4-ylthio)acetamidoalquilate derivatives found that two of these compounds showed significant inhibition of β-hematin formation, with in vivo tests revealing comparable antimalarial activity to chloroquine in mice infected with Plasmodium berghei ANKA (Colmenárez et al., 2019).
Corrosion Inhibition
- 8-Hydroxyquinoline derivatives were identified as efficient corrosion inhibitors for mild steel in hydrochloric acid, demonstrating their potential in industrial applications to protect metals from corrosion. The study combined electrochemical and surface morphological analyses with theoretical studies to understand the mechanisms of action (Rbaa et al., 2019).
Wirkmechanismus
Target of Action
It is known that quinolone compounds, to which this compound belongs, have a wide range of therapeutic potential .
Mode of Action
Quinolones, in general, have been found to exhibit a variety of mechanisms, including acting as signaling molecules controlling the population density of Pseudomonas spp .
Biochemical Pathways
Quinolones have been reported to influence a variety of pathways, with effects ranging from antibacterial to antiviral, and from anticancer to cardiotonic .
Result of Action
Quinolones have been reported to have antibacterial, antiplasmodial, and cytotoxic potentials .
Eigenschaften
IUPAC Name |
methyl 2-(6-chloro-4-oxoquinolin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-17-12(16)7-14-5-4-11(15)9-6-8(13)2-3-10(9)14/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJMQPAJFPCYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

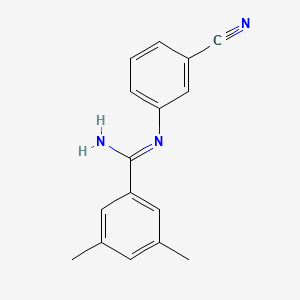
![3-methyl-N-(3-nitrophenyl)-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2881123.png)
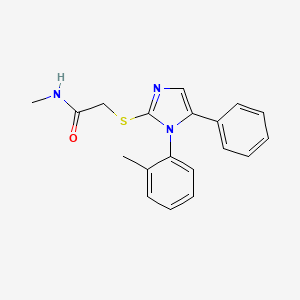
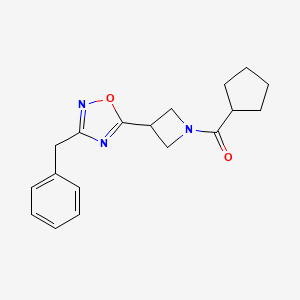
![6-Phenyl-2-({1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2881126.png)


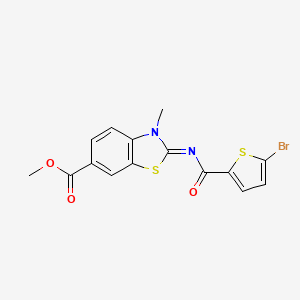

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2881133.png)
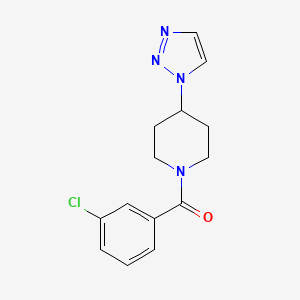
![2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881137.png)
![2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol](/img/structure/B2881138.png)
